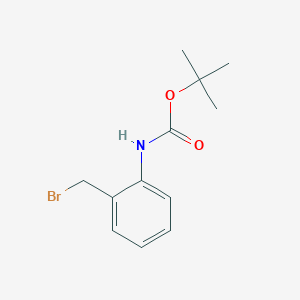

tert-Butyl (2-(bromomethyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(bromomethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLOJNBCMQJDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440478 | |

| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166329-43-7 | |

| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

2-Boc-Aminobenzyl bromide, also known as Tert-butyl N-[2-(bromomethyl)phenyl]carbamate or tert-Butyl (2-(bromomethyl)phenyl)carbamate, is a chemical compound used in organic synthesisIt’s known that brominated compounds like this one are often used in the formation of carbon-carbon bonds in organic synthesis.

Mode of Action

The mode of action of 2-Boc-Aminobenzyl bromide involves its reactivity as a brominated compound. The bromine atom in the compound is electrophilic and can be displaced by nucleophiles, allowing the formation of new bonds. This makes it a valuable reagent in various organic reactions, including cross-coupling reactions.

Biochemical Pathways

It’s known that brominated compounds like this one are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. This suggests that it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

As a brominated compound used in organic synthesis, its bioavailability would likely depend on the specific context of its use and the resulting compound’s properties.

Result of Action

The result of the action of 2-Boc-Aminobenzyl bromide depends on the specific reaction it’s used in. As a brominated compound, it can participate in various types of organic reactions, leading to the formation of new carbon-carbon bonds. The specific molecular and cellular effects would therefore depend on the resulting compound and its biological activity.

Action Environment

The action of 2-Boc-Aminobenzyl bromide can be influenced by various environmental factors. For instance, the efficiency of reactions involving this compound can be affected by factors such as temperature, solvent, and the presence of other reagents. Additionally, the compound should be handled and stored properly to maintain its stability and reactivity.

Biological Activity

tert-Butyl (2-(bromomethyl)phenyl)carbamate, also known as 2-Boc-Aminobenzyl bromide, is a chemical compound with significant potential in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN O2. It features a carbamate functional group attached to a brominated aromatic ring , which enhances its reactivity in various biochemical pathways.

The biological activity of this compound primarily arises from its electrophilic bromine atom. This atom can be displaced by nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in asymmetric synthesis, where it has been employed to generate chiral amino carbonyl compounds through Mannich reactions.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes:

- β-Secretase 1 : This enzyme plays a crucial role in the cleavage of amyloid precursor protein, a process implicated in Alzheimer’s disease. Inhibition of β-secretase 1 may provide therapeutic avenues for neurodegenerative diseases.

- Acetylcholinesterase : By inhibiting this enzyme, the compound may enhance cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease and myasthenia gravis .

Influence on Inflammatory Pathways

The compound has been shown to affect inflammatory responses by increasing levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts. This suggests a potential role in modulating immune responses and inflammation.

Study on Enzyme Activity

A study focused on the interaction of various brominated compounds with mosquito acetylcholinesterase highlighted the potential of carbamates like this compound as novel insecticides. The findings suggested that such compounds could serve as effective agents for controlling disease-vectoring mosquitoes by targeting their nervous systems .

Synthesis and Applications

The synthesis of this compound typically involves reactions that capitalize on its brominated structure to create diverse derivatives with potential biological applications. For instance, it has been utilized in the development of functionalized malamide derivatives through organocatalytic processes, showcasing its versatility in synthetic organic chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-Butyl (3-(bromomethyl)phenyl)carbamate | 1.00 | Different bromination position |

| Tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 0.83 | Hydroxymethyl group instead of bromoacetyl |

| N-Boc-2-(4-Aminophenyl)ethanol | 0.83 | Contains an amino group |

| Tert-Butyl (4-bromo-2-methylphenyl)carbamate | 0.82 | Methyl substitution on the phenol ring |

| Tert-Butyl 3-(bromomethyl)benzylcarbamate | 0.82 | Benzyl structure with bromomethyl substitution |

This comparison illustrates the unique combination of functional groups present in this compound, particularly its bromoacetyl moiety, which imparts distinct reactivity compared to structurally similar compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl (2-(bromomethyl)phenyl)carbamate typically involves the reaction of 2-amino phenylcarbamate with bromomethyl derivatives. The process often employs coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate linkage. Characterization of the synthesized compounds is usually performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Amino phenylcarbamate + Bromomethyl derivative | EDCI, HOBt | 85-90 |

| 2 | Purification | Column chromatography | - |

Research has indicated that this compound exhibits significant biological activity, particularly in anti-inflammatory and enzyme inhibition assays. For instance, a study demonstrated that derivatives of tert-butyl phenylcarbamates showed promising anti-inflammatory effects comparable to standard drugs like indomethacin .

Case Study: Anti-inflammatory Activity

In vivo studies using the carrageenan-induced rat paw edema model showed that certain derivatives exhibited inhibition percentages ranging from 39% to 54% over a period of 9 to 12 hours . This suggests potential therapeutic applications in treating inflammatory conditions.

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory drugs : Due to its efficacy in reducing inflammation.

- Neuroprotective agents : Potential use in Alzheimer's disease treatment through enzyme inhibition.

- Synthetic intermediates : Useful in the synthesis of more complex organic molecules due to its structural features.

Future Directions and Research Needs

While the current findings are promising, further research is essential to fully elucidate the mechanisms of action and optimize the compound for clinical use. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structural modifications to enhance efficacy and reduce toxicity.

- Clinical trials to assess safety and efficacy in human subjects.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The para-bromomethyl analogue (similarity 0.77) exhibits distinct reactivity due to reduced steric hindrance compared to the ortho-substituted parent compound .

- Substituent Effects : The absence of a methyl group in tert-Butyl (2-bromophenyl)carbamate (similarity 0.76) lowers steric bulk, enhancing its suitability for planar transition states in cross-coupling reactions .

Physical and Spectroscopic Properties

- NMR Data :

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-(bromomethyl)aniline (1.0 equiv) is dissolved in a mixture of methanol and water (3:1 v/v). Boc anhydride (1.2 equiv) is added dropwise at 0°C, followed by sodium hydroxide (1.5 equiv) to maintain a pH of 9–10. The reaction proceeds at room temperature for 12 hours, yielding the target compound after crystallization.

Key Data:

Spectroscopic Characterization

The product exhibits distinct NMR signals:

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂Br), 1.52 (s, 9H, C(CH₃)₃).

-

¹³C NMR: δ 155.1 (C=O), 79.4 (C(CH₃)₃), 33.8 (CH₂Br), 28.3 (C(CH₃)₃).

Post-Carbamate Bromination of tert-Butyl (2-Methylphenyl)carbamate

An alternative strategy involves brominating tert-butyl (2-methylphenyl)carbamate at the methyl group. This two-step approach avoids handling unstable brominated anilines.

Bromination Agents and Selectivity

N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN) selectively brominates the methyl group.

Procedure:

-

Dissolve tert-butyl (2-methylphenyl)carbamate (1.0 equiv) in CCl₄.

-

Add NBS (1.1 equiv) and AIBN (0.1 equiv).

-

Reflux at 80°C for 6 hours.

Key Data:

Challenges in Purification

The crude product requires column chromatography (hexane/ethyl acetate, 4:1) to remove succinimide byproducts. Recrystallization from ethanol/water improves purity to >98%.

Coupling Reagent-Mediated Synthesis

For substrates with sensitive functional groups, coupling reagents like EDCI/HOBt facilitate carbamate formation under mild conditions.

EDCI/HOBt Protocol

A mixture of 2-(bromomethyl)aniline (1.0 equiv), Boc anhydride (1.5 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in dichloromethane (DCM) reacts at room temperature for 24 hours.

Key Data:

Comparative Analysis of Methods

Scalability and Industrial Applications

The patent-derived Boc protection method (Section 1) is most scalable, utilizing water as a crystallizing solvent to simplify isolation. A pilot-scale synthesis (500 g batch) achieved 76% yield with >99% purity after recrystallization.

Mechanistic Insights

Boc protection proceeds via nucleophilic attack of the amine on Boc anhydride, facilitated by deprotonation (NaOH). Bromination follows a radical chain mechanism, with AIBN initiating bromine abstraction from NBS .

Q & A

Q. What are the recommended synthetic routes for tert-butyl (2-(bromomethyl)phenyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing the bromomethyl group to a phenylcarbamate precursor. A common approach is the bromination of tert-butyl (2-methylphenyl)carbamate using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or acetonitrile . Reaction temperature (60–80°C) and stoichiometric control of NBS are critical to minimize over-bromination. Yields range from 60–85%, with impurities removed via column chromatography (silica gel, hexane/ethyl acetate gradient). Alternative routes may employ Mitsunobu conditions for alkylation, but selectivity challenges arise due to competing O- vs. N-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR should show the tert-butyl group (singlet at ~1.3–1.5 ppm), aromatic protons (7.2–7.8 ppm), and the bromomethyl peak (4.3–4.5 ppm). ¹³C NMR confirms the carbamate carbonyl (~155 ppm) and quaternary carbons .

- High-Resolution Mass Spectrometry (HRMS): Exact mass matching (e.g., C₁₂H₁₄BrNO₂⁺: theoretical 283.02 Da) ensures molecular identity .

- Infrared (IR) Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) confirm carbamate functionality .

- HPLC-PDA: Purity >95% is achievable using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What are the key stability considerations for handling this compound in laboratory settings?

Methodological Answer:

- Moisture Sensitivity: The bromomethyl group is prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers .

- Thermal Stability: Decomposition occurs above 120°C, releasing CO₂ and tert-butanol. Avoid prolonged heating during solvent removal .

- Light Sensitivity: Protect from UV exposure to prevent radical degradation. Use amber glassware .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound derivatives, and how can they be controlled?

Methodological Answer:

- Competing Alkylation: The bromomethyl group may undergo nucleophilic substitution with amines or alcohols. Use non-nucleophilic bases (e.g., DIPEA) and polar aprotic solvents (DMF, acetonitrile) to suppress side reactions .

- Radical Recombination: In bromination, trace O₂ can quench radicals, reducing yield. Degas solvents with N₂ and use excess initiator (AIBN, 1.5 equiv) .

- Byproduct Analysis: Monitor reactions via TLC or LC-MS. For example, dibrominated byproducts (Rf ~0.7 in 3:1 hexane/EtOAc) require optimized stoichiometry (NBS ≤1.1 equiv) .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies (e.g., B3LYP/6-31G*) to predict SN2 vs. SN1 mechanisms. Solvent effects (PCM model for acetonitrile) refine activation barriers .

- Molecular Dynamics (MD): Simulate steric effects of the tert-butyl group on bromide leaving-group stability. Software like Gaussian or ORCA is recommended .

- QSPR Models: Correlate Hammett σ values of para-substituted aryl groups with reaction rates to design derivatives with tailored reactivity .

Q. How can hydrogen-bonding interactions influence the crystallization and solid-state properties of tert-butyl carbamate derivatives?

Methodological Answer:

- X-ray Crystallography: Resolve intermolecular N-H···O=C and C-H···Br interactions, which stabilize crystal lattices. For example, Das et al. (2016) observed layered packing in carbamates due to bifurcated hydrogen bonds .

- Thermogravimetric Analysis (TGA): Measure melting points and decomposition profiles. Stronger H-bonding networks correlate with higher thermal stability (e.g., mp 103–106°C for analogous bromophenyl derivatives) .

- Powder X-ray Diffraction (PXRD): Compare experimental vs. simulated patterns to assess polymorphism. Anhydrous forms dominate due to hydrophobic tert-butyl groups .

Data Contradictions and Resolution

- Hazard Classification: Some SDS classify the compound as non-hazardous , while others note irritant properties . Resolution: Variability arises from purity differences (95% vs. 98%). Always verify purity and test in-house .

- Synthetic Yields: Reports range from 60–90% for similar bromocarbamates. Contradictions stem from solvent purity (anhydrous vs. technical grade) and bromination efficiency. Standardize reagents and monitor via in-situ IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.